![molecular formula C20H21N3O4S3 B2738203 ethyl 2-({[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate CAS No. 488129-18-6](/img/structure/B2738203.png)
ethyl 2-({[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Description
Ethyl 2-({[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H21N3O4S3 and its molecular weight is 463.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate, derived from Gewald reaction, is transferred into iminophosphorane and subsequently reacts with aromatic isocyanates to yield carbodiimides. This demonstrates the compound's reactivity and potential for further chemical transformations (Yong Sun, N. Huang, M. Ding, 2010).
Pharmacological Properties
- Thieno[2,3-d]pyrimidin-4-one derivatives, synthesized from substituted 2-amino-3-carbethoxy-thiophenes, have been evaluated for analgesic and anti-inflammatory activities. This research indicates potential pharmacological applications of related compounds (A. Cannito, M. Perrissin, C. Luu-Duc, F. Huguet, C. Gaultier, G. Narcisse, 1990).
Anticancer Activity
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, through multicomponent synthesis, led to compounds showing significant antiproliferative potential against MCF-7 and HepG-2 cancer cell lines. This highlights the compound's relevance in anticancer research (E. Gad, Mohamed S. Nafie, E. Eltamany, Magdy S A G Hammad, A. Barakat, A. Boraei, 2020).
Antibacterial Activity
- Novel Schiff bases of ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and their metal complexes have been synthesized and tested for antibacterial activity against various pathogenic strains. This indicates the compound's utility in developing antibacterial agents (A. Altundas, N. Sarı, N. Çolak, H. Öğütcü, 2010).
Antimicrobial and Anti-inflammatory Potential
- Ethyl 2-amino-5-ethylthiophene-3-carboxylate, reacting with benzoylisothiocyanate, led to compounds with inhibitory activities against various plants and microorganisms, suggesting its potential in antimicrobial and anti-inflammatory applications (Tao Wang, C. Zheng, S. Liu, H. Chen, 2010).
Chemical Transformations for Synthesis of Heterocyclic Compounds
- The compound is involved in novel transformations for thienopyrimidine synthesis, highlighting its versatility in synthesizing diverse heterocyclic structures with potential pharmacological applications (N. Pokhodylo, O. Shyyka, R. Savka, M. Obushak, 2010).
properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S3/c1-4-27-19(26)14-9(2)10(3)29-17(14)21-13(24)8-28-20-22-16(25)15-11-6-5-7-12(11)30-18(15)23-20/h4-8H2,1-3H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINXRYQSYRZTPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4,5-dimethyl-2-(2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate |
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